MAGE-3 (167-176) is a peptide derived from the MAGE-3 protein, which belongs to the cancer/testis antigen family. This peptide has garnered significant interest in immunology and cancer therapy due to its role in eliciting immune responses against tumors. MAGE-3 is primarily expressed in various malignancies, including melanoma and certain types of lung cancer, while being largely absent in normal tissues, making it a potential target for cancer immunotherapy.
MAGE-3 is classified under the cancer/testis antigens, which are proteins typically expressed in germ cells of the testis and various tumors but not in normal somatic tissues. The specific peptide sequence of MAGE-3 (167-176) is recognized by certain human leukocyte antigen molecules, particularly HLA-A1, facilitating its presentation to T cells and subsequent immune activation .
The synthesis of MAGE-3 (167-176) can be accomplished through several methods:
MAGE-3 (167-176) has a specific amino acid sequence that allows it to bind effectively to HLA-A1 molecules. The structure of this peptide is crucial for its recognition by T cell receptors:
The molecular weight of MAGE-3 (167-176) is approximately 1,200 Daltons, making it suitable for immunological studies and therapeutic applications .
MAGE-3 (167-176) participates in several biochemical reactions:
These reactions are often studied using techniques such as enzyme-linked immunosorbent assays (ELISA) and flow cytometry to measure T cell responses following stimulation with MAGE-3 .
The mechanism of action of MAGE-3 (167-176) involves several key steps:
Studies have shown that T cells stimulated with MAGE-3 peptides release cytokines such as interferon-gamma, indicating an effective immune response against tumors .
MAGE-3 (167-176) exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to analyze these properties in detail .
MAGE-3 (167-176) has several important applications in scientific research and clinical settings:
Cancer/testis antigens exhibit near-exclusive expression in malignant tissues (including melanoma, lung cancer, and myeloma) and immune-privileged sites (testis and placenta), making them nearly ideal targets for immunotherapy. Their absence in healthy somatic tissues minimizes risks of on-target toxicity:
Table 1: Expression Profile of MAGE-3 Across Cancers
Cancer Type | Expression Frequency | Clinical Relevance |
---|---|---|
Melanoma | ~65% | Phase III vaccine trials (MAGRIT) |
NSCLC | 35–50% | Adjuvant immunotherapy target |
Colorectal | <10% | Rare expression; associated with T-cell responses |
Myeloma | 25–40% | Potential target for cellular therapies |
The MAGE-3 gene (officially MAGE-A3) resides within the Xq28 locus on the X chromosome. Its expression is regulated by epigenetic mechanisms, primarily demethylation of promoter regions during malignant transformation:
Table 2: Molecular Characteristics of MAGE-3 (167-176)
Property | Value |
---|---|
Amino Acid Sequence | H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH |
Molecular Formula | C₅₃H₈₀N₁₂O₁₆S |
Molecular Weight | 1173.34 Da |
CAS Registry Number | 178243-46-4 |
HLA Restriction | Primarily HLA-B44 (B4402/B4403) |
The MAGE-3 (167-176) epitope ("MEVDPIGHLY") occupies a critical position within the MAGE-3 protein, optimized for MHC class I presentation and T-cell receptor engagement:
Table 3: HLA Binding and Immunogenic Properties of MAGE-3 (167-176)
Parameter | Finding | Method |
---|---|---|
HLA-B*4403 Binding Affinity | High (IC₅₀ < 50 nM) | MHC Refolding Assay |
TAP Transport Efficiency | 9-fold > MAGE-3 (168-176) | TAP Binding Assay |
CTL Induction Frequency | Detectable in HLA-B44⁺ cancer patients | Tetramer/ELISPOT |
Tumor Cell Recognition | Confirmed against MAGE-3⁺/HLA-B44⁺ cell lines | Cytotoxicity Assay |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7